Methyl 4-pentanoylbenzoate
CAS No.: 30611-21-3
Cat. No.: VC3740411
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30611-21-3 |
---|---|
Molecular Formula | C13H16O3 |
Molecular Weight | 220.26 g/mol |
IUPAC Name | methyl 4-pentanoylbenzoate |
Standard InChI | InChI=1S/C13H16O3/c1-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16-2/h6-9H,3-5H2,1-2H3 |
Standard InChI Key | LSDGSJYZSOPREL-UHFFFAOYSA-N |
SMILES | CCCCC(=O)C1=CC=C(C=C1)C(=O)OC |
Canonical SMILES | CCCCC(=O)C1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Identity
Methyl 4-pentanoylbenzoate is an aromatic ester characterized by a benzoate group with a pentanoyl substituent at the para position and a methyl group connected to the carboxylate functionality. The compound features both ester and ketone functional groups, giving it distinctive chemical properties.
Property | Description/Value |
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Molecular Formula | C₁₃H₁₆O₃ |
Molecular Weight | Approximately 220.27 g/mol |
Physical State | Likely a colorless to pale yellow liquid or crystalline solid at room temperature |
Solubility | Probably slightly soluble in water, miscible with common organic solvents such as ethanol, ether, and other organic solvents |
Boiling Point | Expected to be >200°C (based on similar benzoate compounds) |
Appearance | Clear liquid or crystalline solid |
Structural Analysis
The structure of Methyl 4-pentanoylbenzoate contains a benzoate core with two key functional groups:
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A methyl ester group (-COOCH₃)
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A pentanoyl group (-CO(CH₂)₃CH₃) at the para position
This arrangement creates a molecule with both electron-withdrawing and electron-donating regions, influencing its reactivity and chemical behavior.
Synthesis Methods
Esterification Approach
A likely synthetic approach would involve the esterification of 4-pentanoylbenzoic acid with methanol under acidic conditions. This follows similar patterns to other benzoate ester syntheses.
Friedel-Crafts Acylation
Another potential method involves performing a Friedel-Crafts acylation on methyl benzoate using pentanoyl chloride and a Lewis acid catalyst such as AlCl₃.
Green Chemistry Considerations
Modern synthesis approaches for similar benzoate esters have incorporated green chemistry principles. For instance, similar compounds have been synthesized using catalytic methods with diphenyl diselenide and hydrogen peroxide under relatively mild conditions (50°C for 2 hours), as demonstrated for related compounds.
Applications in Chemical Research
Synthetic Intermediate
Methyl 4-pentanoylbenzoate serves as an important intermediate in organic synthesis pathways. Its bifunctional nature, containing both ester and ketone groups, makes it valuable for constructing more complex molecular structures through selective reactions at either functional group.
Material Science Applications
Substituted benzoates often find applications in polymer chemistry and material science. The ester functionality in Methyl 4-pentanoylbenzoate potentially makes it useful in certain polymer formulations, though specific applications for this particular compound would require further investigation.
Chemical Reactivity
Ester Reactivity
As a methyl ester, the compound can undergo typical ester reactions including:
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Hydrolysis to form 4-pentanoylbenzoic acid
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Transesterification with other alcohols
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Reduction to form the corresponding alcohol derivatives
Ketone Reactivity
The pentanoyl group introduces ketone reactivity, allowing for:
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Nucleophilic addition reactions
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Reduction to form secondary alcohols
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Condensation reactions with amines or hydrazines
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Wittig and related olefination reactions
Aromatic Ring Reactivity
The aromatic ring, while deactivated somewhat by the electron-withdrawing carbonyl groups, can still participate in electrophilic aromatic substitution reactions under appropriate conditions.
Analytical Characterization
Spectroscopic Analysis
Identification and characterization of Methyl 4-pentanoylbenzoate would typically employ multiple spectroscopic techniques:
Infrared Spectroscopy (IR)
Expected characteristic absorption bands would include:
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Ester C=O stretch (~1720-1740 cm⁻¹)
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Ketone C=O stretch (~1680-1700 cm⁻¹)
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Aromatic C=C stretching (~1600 and 1475 cm⁻¹)
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C-O stretching (~1200-1300 cm⁻¹)
Nuclear Magnetic Resonance (NMR)
¹H NMR would show distinctive signals for:
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Aromatic protons (~7-8 ppm)
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Methyl ester protons (~3.9 ppm)
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Methylene protons of the pentanoyl chain (~2.5-1.3 ppm)
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Terminal methyl protons of the pentanoyl chain (~0.9 ppm)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for quantitative analysis and purity determination of Methyl 4-pentanoylbenzoate, with expected retention times dependent on specific column characteristics and mobile phase compositions.
Related Compounds and Comparative Analysis
Structural Analogues
Several related compounds provide useful comparative information:
Methyl 4-Tertiary Butyl Benzoate
This related compound (CAS 26537-19-9) has applications in personal care products and is characterized by:
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Molecular formula: C₁₂H₁₆O₂
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Molecular weight: 192.25 g/mol
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Clear, colorless liquid form
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Boiling point of 122°C
Methyl 4-Methylbenzoate
Another structurally similar compound (CAS 99-75-2) with:
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Molecular formula: C₉H₁₀O₂
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Molecular weight: 150.17 g/mol
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Synthesis methods involving diphenyl diselenide and hydrogen peroxide
4-Methylpentyl Benzoate
This compound (CAS 5444-77-9) represents a constitutional isomer with:
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Molecular formula: C₁₃H₁₈O₂
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Molecular weight: 206.28 g/mol
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Synthesized through esterification of benzoic acid with 4-methylpentanol
Comparative Properties
Comparing Methyl 4-pentanoylbenzoate with these related compounds highlights several structural and functional similarities, while the unique pentanoyl substituent likely influences its physical properties and reactivity in distinctive ways.
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